molecular formula C7H14O6 B12677766 6-O-Methyl-alpha-D-galactopyranose CAS No. 31505-26-7

6-O-Methyl-alpha-D-galactopyranose

Cat. No.: B12677766
CAS No.: 31505-26-7
M. Wt: 194.18 g/mol
InChI Key: QWJKEQVWXSYDJA-PZRMXXKTSA-N
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Description

6-O-Methyl-alpha-D-galactopyranose is a derivative of galactose, a type of sugar. It is characterized by the presence of a methyl group attached to the sixth carbon of the galactopyranose ring. This compound has the molecular formula C7H14O6 and a molecular weight of 194.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Methyl-alpha-D-galactopyranose typically involves the methylation of alpha-D-galactopyranose. One common method is the use of methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar methylation reactions with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-O-Methyl-alpha-D-galactopyranose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield galactonic acid, while reduction can produce galactitol .

Scientific Research Applications

6-O-Methyl-alpha-D-galactopyranose has various applications in scientific research:

Mechanism of Action

The mechanism of action of 6-O-Methyl-alpha-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. The compound’s methyl group can influence its binding affinity and specificity towards these enzymes, affecting the overall metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-O-Methyl-alpha-D-galactopyranose is unique due to its specific methylation at the sixth carbon, which can significantly alter its chemical properties and biological activity compared to its non-methylated counterparts .

Properties

CAS No.

31505-26-7

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-6-(methoxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C7H14O6/c1-12-2-3-4(8)5(9)6(10)7(11)13-3/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1

InChI Key

QWJKEQVWXSYDJA-PZRMXXKTSA-N

Isomeric SMILES

COC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O

Canonical SMILES

COCC1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

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